molecular formula C18H16FNO4S B13857683 4-(3-(2-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

4-(3-(2-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

Cat. No.: B13857683
M. Wt: 361.4 g/mol
InChI Key: BTUAYXMLISLDMZ-UHFFFAOYSA-N
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Description

4-(3-(2-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties

Preparation Methods

One common synthetic route involves the reaction of 2-fluorobenzaldehyde with a suitable diene to form the furan ring, followed by sulfonation to introduce the sulfonamide group . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3-(2-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(2-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit enzymes that are crucial for the survival and proliferation of bacteria and cancer cells. The compound binds to the active site of these enzymes, blocking their activity and leading to cell death . The pathways involved include inhibition of folate synthesis in bacteria and disruption of cell cycle regulation in cancer cells.

Comparison with Similar Compounds

Similar compounds include other sulfonamides like 3-bromo-N-(3-fluorophenyl)benzenesulfonamide and 4-fluorobromobenzene Compared to these compounds, 4-(3-(2-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide has unique structural features that enhance its biological activity and stability

Properties

Molecular Formula

C18H16FNO4S

Molecular Weight

361.4 g/mol

IUPAC Name

4-[3-(2-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide

InChI

InChI=1S/C18H16FNO4S/c1-18(2)17(21)15(13-5-3-4-6-14(13)19)16(24-18)11-7-9-12(10-8-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23)

InChI Key

BTUAYXMLISLDMZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3F)C

Origin of Product

United States

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